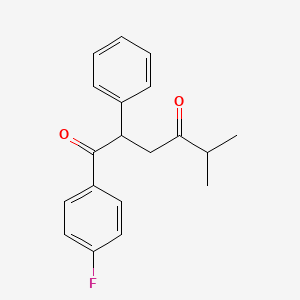

1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione

Description

1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione is a fluorinated diketone derivative characterized by a hexane backbone substituted with a 4-fluorophenyl group at position 1, a phenyl group at position 2, and a methyl group at position 3. For instance, compounds such as 4-(1-(4-fluorophenyl)-5-methyl-1H-pyrrol-2-yl)phenol () and 1-(4-fluorophenyl)-2-(4-isopropylphenyl)-5-methyl-1H-pyrrole () share similar fluorophenyl and methyl substituents, synthesized via reactions involving diketones and aromatic amines.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FO2/c1-13(2)18(21)12-17(14-6-4-3-5-7-14)19(22)15-8-10-16(20)11-9-15/h3-11,13,17H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRLKOWTRVWECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563664 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135833-82-8 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diacylation Procedure for 1,4-Dione Formation

A representative method involves the use of acyl imidazoles and Hantzsch esters as key reagents in the presence of catalytic systems such as N-heterocyclic carbenes (NHC) and photoredox catalysts. The reaction is typically conducted in acetonitrile under a nitrogen atmosphere with carbon monoxide pressure to facilitate carbonylation steps.

| Parameter | Details |

|---|---|

| Reagents | Hantzsch ester (2.5 equiv), acyl imidazole (1.5 equiv) |

| Catalysts | Photocatalyst PC-1 (1.5 mol%), NHC-9 (25 mol%) |

| Solvent | Acetonitrile (2 mL) |

| Atmosphere | Nitrogen, then CO at 40 bar |

| Temperature | Room temperature |

| Reaction vessel | 4 mL screw-cap vial in 300 mL photoautoclave |

| Purification | Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (30:1 to 20:1) |

This method yields the 1,4-dione intermediate with high selectivity and purity, suitable for further functionalization.

Functional Group Transformations

Following the formation of the 1,4-dione, various transformations can be performed to introduce or modify substituents:

- Reduction to diols: Sodium borohydride reduction in methanol at 0 °C to room temperature converts the diketone to the corresponding 1,4-diol with high yield (~90%).

- Cyclization reactions: Treatment with aniline or hydrazine derivatives under heating conditions (100–110 °C) in solvents like water or toluene leads to heterocyclic derivatives, which can be intermediates or analogs of the target compound.

- Acid-catalyzed reactions: Use of p-toluenesulfonic acid or ammonium salts in acetic acid at elevated temperatures (100 °C) facilitates ring closure or substitution reactions.

These transformations demonstrate the versatility of the diketone intermediate in synthesizing complex molecules.

Specific Synthesis of this compound

While direct literature detailing the exact stepwise synthesis of this compound is limited, the general approach involves:

- Starting from 4-fluorobenzaldehyde as the fluorophenyl source.

- Employing a suitable ketone or diketone precursor to build the hexane-1,4-dione backbone.

- Using multi-step organic reactions including aldol condensations, Michael additions, or acylation reactions to install the methyl and phenyl substituents at the 5- and 2-positions respectively.

The reaction sequence is optimized to maintain the integrity of the fluorophenyl group and to achieve the desired substitution pattern on the hexane chain.

Summary Table of Preparation Parameters

Research Findings and Considerations

- The use of photoredox catalysis combined with NHC catalysis under CO atmosphere is a modern and efficient approach to synthesize 1,4-diones with diverse substitution patterns, including fluorinated aromatic rings.

- The presence of the fluorine atom in the para position of the phenyl ring enhances the chemical stability and potential biological activity of the compound, making the synthetic route sensitive to conditions that preserve this functional group.

- Purification by column chromatography using petroleum ether and ethyl acetate mixtures is standard to isolate the target diketone with high purity.

- The synthetic methods are adaptable to scale-up, with custom synthesis providers reporting turnaround times of 4 to 6 weeks depending on complexity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

- Solubility : Fluorophenyl and phenyl groups in all compounds reduce aqueous solubility. The hexane-1,4-dione derivative’s methyl group at position 5 may slightly improve solubility compared to bulkier substituents (e.g., isopropyl in ) .

- Thermal Stability : Diketones generally exhibit lower thermal stability than aromatic heterocycles. The triazole in , stabilized by sulfonyl groups, likely has higher stability than the hexane-1,4-dione analog .

Analytical Techniques and Challenges

- Crystallography : SHELX programs () and ORTEP-III () are widely used for structural elucidation. However, the absence of crystallographic data for the hexane-1,4-dione derivative complicates direct comparison with its analogs .

- Spectroscopy: NMR and MS data for related compounds () suggest diagnostic signals for fluorophenyl (δ ~7.2 ppm in ¹H NMR) and diketone (δ ~2.5–3.5 ppm for methyl groups) moieties .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione?

Methodological Answer:

- Step 1 : Start with α-halogenated ketones (e.g., bromo- or chloro-substituted ketones) and react with triazole derivatives under basic conditions. Sodium ethoxide in absolute ethanol is a common base/solvent system to deprotonate the triazole and initiate nucleophilic substitution .

- Step 2 : Optimize reaction time and temperature. Stirring at room temperature for 10–12 hours ensures completion, as seen in analogous dione syntheses .

- Step 3 : Purify via recrystallization (ethanol or ethanol/water mixtures) to isolate the product. Monitor purity using HPLC or TLC .

Table 1 : Key Reaction Parameters for Dione Synthesis

| Reagent | Solvent | Temperature | Time | Purification Method |

|---|---|---|---|---|

| Sodium ethoxide | Absolute ethanol | RT | 10 h | Recrystallization (ethanol) |

| α-Halogenated ketone | Ethanol | Reflux | 5 h | Filtration + wash |

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

Methodological Answer:

- NMR Analysis : Use H and C NMR to confirm the fluorophenyl and methyl groups. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns ( Hz for ortho-F coupling) .

- X-ray Crystallography : Resolve stereochemical ambiguities. The diketone moiety often forms stable crystals suitable for single-crystal diffraction studies (e.g., similar structures resolved in PDB ID 2RE) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring no residual solvents or byproducts are present .

Q. What methods ensure high purity for biological assays?

Methodological Answer:

- Chromatographic Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.

- Thermogravimetric Analysis (TGA) : Verify thermal stability and solvent residues. A sharp melting point (DSC) indicates purity .

- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism for diketone formation?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, study the nucleophilic attack of the triazole on the α-halogenated ketone, identifying energy barriers and solvent effects .

- Molecular Dynamics (MD) : Simulate reaction trajectories in ethanol to assess steric effects of the 4-fluorophenyl group .

- Kinetic Isotope Effects (KIE) : Experimentally validate computational predictions by substituting C with C in key positions .

Q. How to address contradictory biological activity data across assays?

Methodological Answer:

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell viability (MTT assay) to rule out off-target effects.

- Purity Reassessment : Re-analyze compound batches via HPLC to exclude degradation products (e.g., hydrolyzed diketones) .

- Solubility Optimization : Use DMSO/water mixtures adjusted to physiological pH to prevent aggregation in cell-based assays .

Q. What strategies explore structure-activity relationships (SAR) for fluorophenyl derivatives?

Methodological Answer:

- Analog Synthesis : Replace the 4-fluorophenyl group with chloro, nitro, or methoxy substituents. Follow the general procedure in , varying aryl halides .

- Biological Profiling : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and correlate substituent electronegativity with IC values.

- QSAR Modeling : Use MOE or Schrödinger to build predictive models linking logP, polar surface area, and bioactivity .

Q. How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may cause signal splitting.

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals, particularly in the phenyl and methyl regions .

- Deuterated Solvent Screening : Test in DMSO-d vs. CDCl to identify solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.